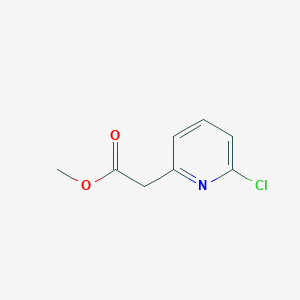

Methyl 2-(6-chloropyridin-2-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-chloropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPAXQFNLEKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590299 | |

| Record name | Methyl (6-chloropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161807-18-7 | |

| Record name | Methyl (6-chloropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Strategies for Methyl 2 6 Chloropyridin 2 Yl Acetate

Established Synthetic Routes

Traditional synthesis of this compound relies on well-documented chemical reactions, including direct esterification, functionalization of the pyridine (B92270) ring through substitution, and carefully designed multi-step sequences.

The most direct method for synthesizing Methyl 2-(6-chloropyridin-2-yl)acetate is the esterification of its corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid. This transformation is typically achieved through the Fischer-Speier esterification method.

The reaction involves heating the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, water, the reaction's byproduct, is often removed, or a large excess of methanol is used. chemicalbook.commasterorganicchemistry.com The general mechanism involves a sequence of protonation, nucleophilic addition, proton transfer, and elimination of water. masterorganicchemistry.com

Various catalysts can be employed for such esterifications, including recyclable options like silica (B1680970) chloride or macroporous polymeric acid catalysts, which can allow the reaction to proceed at lower temperatures without the need for water removal. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Esterification Reaction Conditions

| Catalyst | Reagents | Conditions | Yield | Reference |

| Sulfuric Acid | 2-(6-aminopyridin-3-yl)acetic acid, Methanol | Reflux | 18% (purified) | chemicalbook.com |

| Acid Catalyst | Acetic Acid, Ethanol (1:1) | Equilibrium | 65% | masterorganicchemistry.com |

| Acid Catalyst | Acetic Acid, Ethanol (1:10) | Equilibrium | 97% | masterorganicchemistry.com |

Note: Data for a similar compound and a general study are presented to illustrate the principles of Fischer esterification.

Alternative synthetic strategies involve the formation of the target molecule through ring-opening or substitution reactions on a pre-existing pyridine core.

Substitution Reactions: Nucleophilic substitution is a cornerstone of pyridine chemistry. abertay.ac.uk For the synthesis of this compound, a key step could involve introducing the acetate (B1210297) side chain onto a 2,6-dichloropyridine (B45657) ring. However, a more common approach involves the manipulation of a pre-functionalized pyridine. For instance, starting with 2-chloro-6-methylpyridine (B94459) (2-chloro-6-picoline), the methyl group can be halogenated to form 2-chloro-6-(halomethyl)pyridine. This intermediate can then react with a cyanide source, like sodium or potassium cyanide, to produce 2-(6-chloropyridin-2-yl)acetonitrile. abertay.ac.uk Subsequent acidic hydrolysis of the nitrile group followed by esterification with methanol yields the final product. Another powerful method involves the directed ortho-metalation of 2-chloropyridine (B119429) using a strong base like BuLi-LiDMAE, which promotes regioselective lithiation at the C-6 position, allowing for the introduction of various electrophiles that could be precursors to the acetate group. researchgate.net

Ring-Opening Reactions: While less direct for this specific target, ring-opening reactions of more complex heterocyclic systems can be employed to generate functionalized acyclic intermediates that are later cyclized to form the desired pyridine ring. More relevant to the final steps, the ring-opening of epoxides or aziridines with pyridine-containing nucleophiles is a common strategy in drug synthesis. nih.govmdpi.commdpi.com For example, a nucleophile derived from a pyridine could open an epoxide ring to install a side chain, which is then further modified. A patented method for a different, but structurally related compound, involves the ring-opening esterification of coumaranone with sodium methoxide (B1231860) as a key step. google.com

Complex organic molecules are frequently constructed via multi-step reaction sequences that allow for the precise installation of functional groups. The synthesis of this compound is amenable to several logical multi-step approaches. mdpi.com

A plausible pathway could begin with the readily available 2,6-dihydroxypyridine. This precursor can be converted to 2,6-dichloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃). One of the chloro-substituents can then be selectively replaced. For example, a palladium-catalyzed cross-coupling reaction, such as a Negishi or Stille coupling, could be used to introduce an acetate precursor at the 2-position while retaining the chloro-group at the 6-position.

Another comprehensive approach involves building the pyridine ring itself. The Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis allows for the construction of substituted pyridines from acyclic precursors like β-enamino esters and α,β-unsaturated carbonyl compounds. technologynetworks.comresearchgate.net By choosing appropriately substituted starting materials, one could construct a pyridine ring already bearing the necessary chloro and acetate (or precursor) functionalities. For example, a one-pot, four-component reaction has been used to synthesize highly substituted pyridines from components like 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium (B1175870) acetate, and ethyl cyanoacetate. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly focuses on improving reaction efficiency, safety, and environmental impact. Techniques like flow chemistry and the application of green chemistry principles are at the forefront of this evolution.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. organic-chemistry.orgnih.gov These benefits are particularly relevant for the synthesis of heterocyclic compounds like pyridine derivatives.

Flow reactors, such as packed-bed or micro-reactors, can be used to perform reactions with greater efficiency and yield. organic-chemistry.orgresearchgate.net For example, the α-methylation of pyridines has been successfully performed in a continuous flow system using a packed column of Raney® nickel, offering shorter reaction times and eliminating the need for extensive work-up. nih.gov This type of selective functionalization could be adapted for intermediates in the synthesis of this compound. Furthermore, multi-step syntheses can be streamlined by connecting multiple flow modules in an "assembly line" fashion, allowing for the sequential transformation of starting materials into complex products without intermediate isolation. chemrxiv.org The Bohlmann-Rahtz pyridine synthesis, for instance, has been adapted to a microwave flow reactor, enabling a one-step process without the isolation of intermediates. technologynetworks.comresearchgate.net

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis

| Feature | Advantage | Details | Reference |

| Safety | Reduced risk | Small reaction volumes minimize hazards associated with exothermic or explosive reactions. | organic-chemistry.orgresearchgate.net |

| Efficiency | Higher yields, shorter times | Superior heat/mass transfer and precise control lead to better reaction kinetics. | organic-chemistry.orgnih.gov |

| Scalability | Easier production scale-up | Continuous operation allows for large-scale production without redesigning the reactor. | nih.gov |

| Automation | Process optimization | Integration with optimization algorithms (e.g., Bayesian) can rapidly identify ideal conditions. | nih.gov |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridine derivatives.

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions (MCRs), such as the one-pot synthesis of novel pyridines, are excellent examples of this principle. nih.govacs.org

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. This reduces waste and often allows for milder reaction conditions. Examples include using recyclable acid catalysts for esterification or metal catalysts for cross-coupling reactions. organic-chemistry.orgnih.gov

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, can significantly shorten reaction times from hours to minutes compared to conventional heating. nih.govacs.org

Safer Solvents and Reagents: Whenever possible, using less hazardous solvents (like water or ethanol) and replacing toxic reagents with safer alternatives is prioritized. nih.gov Flow chemistry itself contributes to safety by minimizing the volume of hazardous materials at any given time. organic-chemistry.org

Waste Reduction: Developing processes that minimize byproducts and avoid cumbersome purification steps, as seen in some continuous flow applications where the product is obtained in high purity after solvent removal. nih.gov

A facile, green protocol for synthesizing N-(pyridin-2-yl)imidates highlights these principles, using heterogeneous catalysis and ambient reaction conditions. nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis refers to the selective production of one enantiomer or diastereomer of a chiral molecule. This is of paramount importance in the synthesis of biologically active compounds, where different stereoisomers can have vastly different effects. Key strategies in asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, and enzymes. nih.govrsc.org

Enzymatic strategies, in particular, are a cornerstone of green chemistry due to their high selectivity under mild conditions. rsc.org For example, engineered enzymes like alcohol dehydrogenases (ADHs) and transaminases have been used on an industrial scale for the asymmetric synthesis of complex pharmaceutical intermediates. nih.gov A notable case is the chemoenzymatic process for the synthesis of Montelukast, where an engineered ADH was used for the key asymmetric reduction step, producing the desired (S)-alcohol intermediate in high enantiopurity. nih.gov

While specific protocols for the asymmetric synthesis of this compound are not prominently featured in the reviewed literature, the established principles of asymmetric synthesis are broadly applicable. A potential approach could involve the asymmetric reduction of a corresponding keto-ester precursor using a chiral catalyst or an engineered ketoreductase enzyme. Another strategy could be a diastereoselective conjugate addition, a method successfully used to synthesize chiral cyclopentene (B43876) derivatives. ox.ac.uk The development of such a method would be a crucial step toward producing enantiomerically pure forms of the target compound.

Catalytic Methods in Preparation

Catalysis is fundamental to modern organic synthesis, offering pathways to increase reaction efficiency, selectivity, and sustainability by lowering the activation energy of a reaction. In the preparation of heterocyclic compounds, a variety of catalytic methods are employed.

One relevant example is the use of an activated basic catalyst in the synthesis of a structurally related compound, (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. google.com In this patented method, the catalyst, potassium carbonate (K₂CO₃), is activated through a specific process of calcination, grinding, and heating under vacuum. This activation increases the catalyst's efficiency, leading to higher conversion rates and improved product yields compared to using the non-activated catalyst directly. google.com

Table 3: Catalyst Activation and Reaction Steps google.com

| Step | Description | Conditions |

| 1. Catalyst Activation | Calcination, grinding, and heating of K₂CO₃ | 360°C for 3.5h, grind to 120 mesh, then 95°C at 30mmHg for 3.5h |

| 2. Substitution Reaction | Reaction of methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate with 4,6-dichloropyrimidine | In the presence of the activated catalyst |

| 3. Dealcoholization | Conversion of the substitution product to the final product | - |

Another important catalytic strategy for modifying pyridine rings is the Friedel-Crafts reaction. A patented method for preparing 2-methyl-6-(chloromethyl) pyridine hydrochloride utilizes a Friedel-Crafts acylation of 2-methylpyridine (B31789) as the initial step, demonstrating the utility of this classic catalytic reaction in building substituted pyridine scaffolds. google.com These examples highlight how the strategic selection and activation of catalysts can be a powerful tool for optimizing the synthesis of this compound and its analogs.

Iii. Chemical Reactivity and Transformations of Methyl 2 6 Chloropyridin 2 Yl Acetate

Fundamental Reaction Pathways

The fundamental reactivity of Methyl 2-(6-chloropyridin-2-yl)acetate can be understood by examining the characteristic reactions of its constituent parts. These include oxidation and reduction of the pyridine (B92270) ring and ester group, as well as substitution reactions at the electron-deficient pyridine core.

While specific oxidation studies on this compound are not extensively documented in readily available literature, the oxidation of related pyridine derivatives provides insight into potential reaction pathways. The pyridine ring is generally resistant to oxidation compared to benzene, but the presence of activating groups can facilitate this process. For instance, the oxidation of 2-chloropyridine (B119429) can yield 2-chloropyridine-N-oxide. wikipedia.org This suggests that under appropriate oxidizing conditions, the nitrogen atom of the pyridine ring in this compound could be oxidized to the corresponding N-oxide.

Furthermore, studies on the oxidation of methylpyridines have shown that the methyl group can be oxidized to an aldehyde or carboxylic acid. rsc.org By analogy, the methylene (B1212753) bridge in this compound could potentially undergo oxidation, although this would likely require specific reagents to avoid reaction at the pyridine nitrogen or cleavage of the ester.

| Potential Oxidation Site | Potential Product | Reagent Class |

| Pyridine Nitrogen | Methyl 2-(6-chloro-1-oxido-pyridin-1-ium-2-yl)acetate | Peroxy acids (e.g., m-CPBA) |

| Methylene Bridge | Methyl 2-(6-chloropyridin-2-yl)-2-oxoacetate | Strong oxidizing agents |

The reduction of this compound can target either the ester functionality or the pyridine ring, depending on the reducing agent and reaction conditions.

The ester group can be reduced to a primary alcohol, yielding 2-(6-chloropyridin-2-yl)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). acs.orgwordpress.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. wordpress.com

The pyridine ring can also be reduced, although this often requires more forcing conditions. Catalytic hydrogenation can reduce the pyridine ring to a piperidine, though this may also lead to the reduction of the ester and dehalogenation. Birch reduction conditions, using sodium in liquid ammonia (B1221849), have been employed for the partial reduction of electron-deficient pyridines. acs.org For instance, pyridine carboxylic esters can be partially reduced to their dihydro-derivatives. acs.orgnih.gov

| Functional Group | Reduction Product | Typical Reducing Agents |

| Ester | 2-(6-chloropyridin-2-yl)ethanol | LiAlH₄ |

| Pyridine Ring | Methyl 2-(6-chloropiperidin-2-yl)acetate | Catalytic Hydrogenation (e.g., H₂/Pd) |

| Pyridine Ring (Partial) | Methyl 2-(6-chloro-1,4-dihydropyridin-2-yl)acetate | Birch Reduction (Na/NH₃) |

The electronic nature of the pyridine ring in this compound, which is electron-deficient due to the electronegativity of the nitrogen atom, primarily dictates its substitution reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. uoanbar.edu.iq When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, the presence of the chloro and the acetate-bearing alkyl group will further influence the regioselectivity of any potential electrophilic substitution.

Nucleophilic Aromatic Substitution: The 2-chloropyridine moiety is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the adjacent ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. uoanbar.edu.iqvaia.com This makes the chlorine atom a good leaving group. A wide variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chloride to form a range of substituted pyridine derivatives. wikipedia.orglookchem.comresearchgate.netnih.gov For example, reaction with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, has been shown to occur with 2-chloropyridine derivatives. researchgate.netnih.gov

| Reaction Type | Position of Attack | Reactivity |

| Electrophilic Substitution | 3- or 5-position | Low |

| Nucleophilic Substitution | 2-position (at Carbon-bearing Chlorine) | High |

Complex Transformation Reactions

Beyond fundamental transformations, this compound can participate in more complex reactions, such as those involving the formation of new rings or the cleavage of the ester group.

The structure of this compound is well-suited for intramolecular and intermolecular cyclization reactions to form various heterocyclic systems. The activated methylene group can act as a nucleophile or be deprotonated to form a carbanion, which can then participate in cyclization.

A notable example is the synthesis of indolizine (B1195054) derivatives. Research has shown that 2-(pyridin-2-yl)acetate derivatives can undergo radical cross-coupling and cyclization reactions with sulfoxonium ylides to furnish structurally diverse indolizines. rsc.org Furthermore, intramolecular cyclization of related 2-substituted pyridine derivatives can lead to the formation of fused heterocyclic systems, such as those seen in the synthesis of pyridopyrimidines.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of esters like methyl acetate (B1210297) is a pseudo-first-order reaction. doubtnut.comdoubtnut.com The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. canada.cacdnsciencepub.com

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The rate of hydrolysis of this compound would be influenced by the electronic effects of the 6-chloropyridin-2-yl group. The electron-withdrawing nature of this group would likely accelerate the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic.

| Hydrolysis Type | Product | General Conditions |

| Acid-Catalyzed | 2-(6-chloropyridin-2-yl)acetic acid | Aqueous acid (e.g., HCl, H₂SO₄) |

| Base-Catalyzed (Saponification) | Salt of 2-(6-chloropyridin-2-yl)acetic acid | Aqueous base (e.g., NaOH, KOH) |

Mechanistic Investigations of Key Reactions

The formation of heterocyclic systems from this compound proceeds through well-studied mechanistic pathways.

Mechanism of Indolizine Formation via Michael Addition/SN2/Aromatization

A plausible mechanism for the reaction between a 2-pyridylacetate (B8455688) and a bromonitroolefin involves the following steps nih.gov:

Michael Addition: A base, such as sodium carbonate, deprotonates the active methylene group of the pyridylacetate to form an enolate. This enolate then attacks the β-carbon of the bromonitroolefin in a conjugate addition, yielding a nitro-containing intermediate.

Intramolecular SN2 Cyclization: The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction. This step forms a five-membered ring and generates a zwitterionic intermediate.

Aromatization: The final indolizine ring is formed through the elimination of both the nitro group and a proton, driven by the stability of the resulting aromatic system.

Mechanism of Indolizine Formation via 1,3-Dipolar Cycloaddition

The classic and most versatile route to indolizines from pyridinium (B92312) salts follows a distinct mechanistic path rsc.orgnih.gov:

Formation of Pyridinium Salt: The synthesis begins with the N-alkylation of the pyridine derivative with an electrophile, typically an α-halocarbonyl compound, to produce a stable pyridinium salt.

Generation of Pyridinium Ylide: A base removes a proton from the carbon atom adjacent to both the pyridine ring and the ester group. This is the most acidic proton, and its removal generates a pyridinium ylide. This ylide is a 1,3-dipole, with the negative charge delocalized over the α-carbon and the ester's carbonyl oxygen, and the positive charge on the nitrogen atom.

[3+2] Cycloaddition: The pyridinium ylide reacts with a dipolarophile, such as an electron-deficient alkyne. This is a concerted pericyclic reaction where the ylide (the three-atom component) adds across the alkyne (the two-atom component) to form a five-membered ring fused to the original pyridine ring.

Aromatization: The initial cycloadduct is a dihydroindolizine. This intermediate readily aromatizes, often through air oxidation, by losing two hydrogen atoms to furnish the final, stable indolizine product. nih.gov

Iv. Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The structure of Methyl 2-(6-chloropyridin-2-yl)acetate makes it an ideal precursor for synthesizing a range of fused and substituted heterocyclic compounds. These scaffolds are foundational in various fields of chemical research.

Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceutical agents. researchgate.netresearchgate.net The synthesis of this scaffold often involves the cyclization of a substituted pyridine (B92270) derivative. organic-chemistry.org One established method is the reaction between a 2-chloropyridine (B119429) and another reagent to form the fused imidazole (B134444) ring. organic-chemistry.org

This compound is a suitable precursor for this transformation. The synthesis can proceed through the reaction of its 2-chloro-substituted pyridine ring with an amine-containing reagent, leading to the formation of the bicyclic imidazo[1,2-a]pyridine system. The acetate (B1210297) group at the 2-position can be modified or participate directly in the cyclization, making it a versatile starting point for creating diverse derivatives of this important scaffold. organic-chemistry.orgkoreascience.kr

Triazole and Thiadiazine/Thiadiazole Derivatives

The synthesis of pyridine-substituted triazoles and thiadiazoles is an area of significant research interest. researchgate.netscielo.br These heterocyclic systems are known for their broad range of biological activities. nih.gov Research has demonstrated the synthesis of complex molecules like methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, which showcases the integration of a pyridine-acetate moiety with a triazole ring. researchgate.net

This compound can be employed as a key reactant to introduce the (6-chloropyridin-2-yl)methyl group into these heterocyclic systems. The ester functionality can be converted to a hydrazide, which can then undergo cyclization with reagents like isothiocyanates or carbon disulfide to form the triazole or thiadiazole ring. This positions the compound as a valuable intermediate for generating novel substituted triazole and thiadiazole derivatives for further study.

Pyridine-Based Cyclopropane (B1198618) Derivatives

The active methylene (B1212753) group (—CH₂—) in this compound, situated between the pyridine ring and the ester carbonyl, is a key site for chemical modification. This position is amenable to reactions that form cyclopropane rings, a structural motif of interest in synthetic chemistry for its unique conformational properties and reactivity.

While specific examples for this exact substrate are not detailed in broad literature, the general principles of organic synthesis suggest its utility. Cyclopropanation could be achieved through reactions with 1,2-dihaloethanes under basic conditions or via a Michael-initiated ring-closure (MIRC) reaction with appropriate α,β-unsaturated compounds. This potential for forming pyridine-based cyclopropane derivatives adds another dimension to its synthetic utility.

Application in Agrochemistry Research

The chloropyridinyl group is a well-established pharmacophore in the field of agrochemistry, most notably in the neonicotinoid class of insecticides. Research into new agrochemicals with improved safety profiles, such as low bee toxicity, continues to explore this structural motif. mdpi.com For instance, compounds containing a (6-chloropyridin-3-yl)methyl moiety have been synthesized and investigated as part of this effort. mdpi.com

Given the established importance of the chloropyridinyl scaffold, this compound represents a valuable building block for the synthesis of novel potential agrochemicals. It allows for the introduction of the 6-chloropyridin-2-yl fragment into larger, more complex molecules, enabling the exploration of new chemical space in the search for effective and environmentally safer pesticides.

Contribution to Medicinal Chemistry Research

The pyridine ring is a fundamental scaffold in drug design, present in thousands of pharmaceutical compounds. scielo.br The utility of this compound in this field is significant, primarily due to its role as a building block for constructing molecules with potential therapeutic value.

Synthesis of Biologically Relevant Scaffolds

The contribution of this compound to medicinal chemistry is best exemplified by its use in synthesizing biologically relevant scaffolds. As previously noted, it is a precursor for imidazo[1,2-a]pyridines, a class of compounds with a wide spectrum of pharmacological activities. researchgate.netkoreascience.krnih.gov Furthermore, its role as a "Protein Degrader Building Block" indicates its use in creating molecules for targeted protein degradation, a cutting-edge area of drug discovery. calpaclab.com By providing the essential chloropyridinyl-acetate framework, the compound facilitates the assembly of novel pyridine-based derivatives, such as those with piperazine (B1678402) or pyrimidine (B1678525) moieties, which are also investigated for various therapeutic applications. mdpi.comnih.gov

Summary of Synthetic Applications

| Target Scaffold | Role of this compound | Field of Application |

|---|---|---|

| Imidazo[1,2-a]pyridines | Serves as the substituted pyridine precursor for cyclization reactions. organic-chemistry.orgkoreascience.kr | Medicinal Chemistry |

| Triazoles/Thiadiazoles | Provides the (6-chloropyridin-2-yl)methyl moiety for incorporation into the heterocyclic ring. | Medicinal & Agrochemical Research |

| Pyridine-based Cyclopropanes | The active methylene group acts as a site for cyclopropanation reactions. | Organic Synthesis |

| Novel Agrochemicals | Introduces the bioactive chloropyridinyl group into new molecular structures. mdpi.com | Agrochemistry |

| Protein Degraders | Acts as a foundational building block for complex therapeutic molecules. calpaclab.com | Medicinal Chemistry |

V. Advanced Characterization and Analytical Methodologies in Research on Methyl 2 6 Chloropyridin 2 Yl Acetate

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC, HPLC, LC-MS)

In the synthesis and purification of Methyl 2-(6-chloropyridin-2-yl)acetate, chromatographic techniques are indispensable for monitoring reaction progress, assessing product purity, and identifying potential impurities. Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools routinely employed for these purposes.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method frequently used to monitor the progress of chemical reactions involving this compound. By spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the desired product. The choice of eluent is critical for achieving good separation. For compounds with polarities similar to this compound, which contains both a polar ester group and a moderately polar chloropyridine ring, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase.

For instance, in the synthesis of multi-substituted pyridines, TLC on silica gel 60 F254 plates is a standard procedure. Reaction completion is often determined by the appearance of a new spot with a distinct retention factor (Rf) value corresponding to the product and the disappearance of the starting material spots. Visualization is typically achieved under UV light (254 nm), where the aromatic pyridine (B92270) ring of the compound absorbs light and appears as a dark spot.

A typical, albeit general, application for a related pyridine derivative might involve the following TLC parameters:

Table 1: Illustrative TLC Parameters for Analysis of a Pyridine Derivative

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexanes (e.g., 20:80 v/v) |

| Visualization | UV lamp (254 nm) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more quantitative and higher-resolution technique compared to TLC, making it ideal for determining the purity of this compound and for the separation of closely related impurities. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode used for this type of analysis.

While specific HPLC methods for this compound are often proprietary and not always publicly available, general principles for method development can be applied. A typical method would involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance.

The development of a robust HPLC method requires optimization of several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve adequate separation of the main compound from any impurities. Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, specific, linear, and robust.

Table 2: Representative HPLC Method Parameters for a Related Pyridine Compound

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification of impurities and degradation products of this compound, even at trace levels. Following separation by the LC system, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios (m/z) are determined.

For this compound (molecular weight 185.61 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 186.62 in the positive ion mode. LC-MS/MS, which involves fragmentation of the parent ion, can provide further structural information to confirm the identity of the compound and to elucidate the structures of unknown impurities.

In the analysis of related substituted pyridines, LC-MS has been used to confirm the molecular mass of products and intermediates. For instance, in the synthesis of a substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine, a related heterocyclic compound, LC-MS was employed to confirm the mass of the synthesized products.

Table 3: Anticipated LC-MS Parameters for this compound

| Parameter | Description |

| LC System | Standard HPLC or UPLC system |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with a modifier (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Expected Parent Ion (M+H)⁺ | m/z ≈ 186.62 |

| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS |

The combination of these chromatographic techniques provides a comprehensive analytical toolkit for researchers working with this compound, enabling effective reaction monitoring, ensuring high purity of the final product, and facilitating the identification of any related substances.

Vi. Computational and Theoretical Investigations of Methyl 2 6 Chloropyridin 2 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of molecules.

No specific Density Functional Theory (DFT) studies detailing the optimized geometry, electronic properties, or thermodynamic parameters for Methyl 2-(6-chloropyridin-2-yl)acetate were found in the searched scientific literature. DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids, providing insights into various chemical properties.

Information regarding Time-Dependent Density Functional Theory (TD-DFT) analyses, which are typically used to predict electronic absorption spectra (UV-Vis) and excited state properties, is not available for this compound.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides a deep understanding of its chemical behavior.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity, has not been specifically reported for this compound. Such an analysis would typically provide the energies of the HOMO and LUMO and their energy gap, which are crucial indicators of a molecule's kinetic stability and chemical reactivity.

No published Natural Bond Orbital (NBO) analysis for this compound could be located. NBO analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule.

Specific data from a Natural Population Analysis (NPA) for this compound, which would provide the charge distribution on the individual atoms of the molecule, is not available in the reviewed literature.

Reactivity and Stability Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity and kinetic stability. Theoretical calculations can map out the distribution of electrons and predict the most likely sites for chemical reactions. Key parameters derived from these calculations, often using DFT, include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from these orbital energies to quantify the molecule's resistance to change in its electron distribution. researchgate.net Furthermore, local reactivity can be assessed through methods like Fukui function analysis, which identifies the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Illustrative Reactivity Descriptors for this compound (Calculated via DFT) This table presents example data that would be generated from a typical DFT calculation to illustrate the concept.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO energy difference | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO) | 6.8 eV |

| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO) | 1.5 eV |

| Global Hardness (η) | Resistance to charge transfer | 2.65 |

| Global Softness (S) | Reciprocal of hardness | 0.38 |

| Electronegativity (χ) | Power to attract electrons | 4.15 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions and properties. Conformational analysis is a computational method used to identify the most stable arrangements (conformers) of a molecule. mdpi.com This is typically done by systematically rotating the molecule's single bonds—specifically the C-C and C-O bonds of the acetate (B1210297) linker—and calculating the potential energy of each resulting geometry. The output is a potential energy surface that reveals low-energy, stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. mdpi.com By simulating the movements of every atom according to the laws of physics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent) under physiological conditions. mdpi.com This analysis helps to understand the molecule's accessible conformations and the stability of its intermolecular interactions.

Table 2: Example Relative Energies of Potential Conformers of this compound This table illustrates hypothetical results from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (Cpyridine-Cacetate-C=O) | Relative Energy (kcal/mol) | Stability Ranking |

| A | ~0° (syn-periplanar) | 3.1 | 3 |

| B | ~120° (anti-clinal) | 0.0 | 1 (Most Stable) |

| C | ~180° (anti-periplanar) | 1.5 | 2 |

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure. biorxiv.org Vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated using methods like DFT. biointerfaceresearch.com These calculations produce a theoretical IR spectrum, where specific peaks can be assigned to the vibrational modes of functional groups (e.g., the C=O stretch of the ester, C-Cl stretch, and pyridine (B92270) ring vibrations), aiding in the analysis of experimental spectra. biorxiv.orgbiointerfaceresearch.com

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ¹H and ¹³C nuclei, can be computed. These theoretical predictions help in the assignment of complex experimental NMR spectra, providing a robust method for structural verification.

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table demonstrates how calculated spectroscopic data is used to assign experimental values.

| Vibrational Mode | Functional Group | Illustrative Experimental Frequency (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) |

| ν(C=O) | Ester Carbonyl Stretch | 1745 | 1750 |

| ν(C-O) | Ester C-O Stretch | 1230 | 1225 |

| ν(C-Cl) | C-Cl Stretch | 780 | 785 |

| Ring Vibrations | Pyridine Ring | 1580, 1460 | 1585, 1462 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like telecommunications and optical data storage. mdpi.com The NLO response of a molecule is determined by how its charge distribution is distorted by an intense external electric field, such as that from a laser. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.com Molecules with significant NLO properties often possess a donor-acceptor structure that facilitates intramolecular charge transfer. In this compound, the electron-withdrawing nature of the chloro-substituted pyridine ring and the ester group can create an asymmetric charge distribution, making it a candidate for theoretical NLO studies.

Table 4: Illustrative Calculated Non-Linear Optical (NLO) Properties This table presents the type of data generated in a computational NLO study.

| Parameter | Description | Illustrative Value (a.u.) |

| αtot | Total molecular polarizability | ~120 |

| βtot | First-order hyperpolarizability | ~450 |

| μ | Dipole Moment | ~2.5 Debye |

Non-Covalent Interaction Studies

Non-covalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and van der Waals forces, are crucial for determining a molecule's crystal packing, solubility, and biological interactions. Theoretical methods are used to visualize and quantify these weak forces. Hirshfeld surface analysis is a powerful tool that maps the regions of close contact between neighboring molecules in a crystal, highlighting the nature and relative importance of different intermolecular interactions. biointerfaceresearch.com The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to find bond critical points, providing quantitative data on the strength and nature of these non-covalent bonds. biointerfaceresearch.com For this compound, potential interactions include C-H···O and C-H···N hydrogen bonds, as well as halogen bonding involving the chlorine atom.

Table 5: Potential Non-Covalent Interactions Involving this compound This table lists the types of weak interactions that would be investigated using NCI computational methods.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | C-H (acetate or pyridine) | O (carbonyl) |

| Hydrogen Bond | C-H (acetate or pyridine) | N (pyridine ring) |

| Halogen Bond | C-Cl | O or N on an adjacent molecule |

| π-stacking | Pyridine Ring | Pyridine Ring on an adjacent molecule |

Vii. Supramolecular Chemistry Involving Methyl 2 6 Chloropyridin 2 Yl Acetate and Its Derivatives

Investigation of Intermolecular Interactions

The molecular structure of Methyl 2-(6-chloropyridin-2-yl)acetate, featuring a pyridine (B92270) ring, a chlorine atom, and a methyl ester group, provides multiple sites for intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are highly directional and play a crucial role in the formation of stable, well-defined crystal lattices.

Key potential intermolecular interactions include:

Hydrogen Bonds: While the primary molecule lacks strong hydrogen bond donors (like N-H or O-H), weak C—H⋯O and C—H⋯N hydrogen bonds are expected to be significant. The methylene (B1212753) protons of the acetate (B1210297) group and the aromatic protons of the pyridine ring can act as donors, while the carbonyl oxygen, the ester oxygen, and the pyridine nitrogen can act as acceptors.

Halogen Bonds: The chlorine atom on the pyridine ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site, such as a carbonyl oxygen or a pyridine nitrogen of a neighboring molecule.

Table 1: Potential Intermolecular Interaction Sites in this compound

| Interaction Type | Donor/Electrophilic Site | Acceptor/Nucleophilic Site |

| C—H⋯O Hydrogen Bond | Methylene C-H, Aromatic C-H | Carbonyl Oxygen, Ester Oxygen |

| C—H⋯N Hydrogen Bond | Methylene C-H, Aromatic C-H | Pyridine Nitrogen |

| Halogen Bond | Chlorine Atom (σ-hole) | Carbonyl Oxygen, Pyridine Nitrogen |

| π–π Stacking | Pyridine Ring | Pyridine Ring |

Crystal Engineering and Self-Assembly Studies

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. cam.ac.uk The self-assembly of molecules like this compound into ordered crystalline structures is a manifestation of molecular recognition, where complementary interaction sites guide the molecules into a thermodynamically stable arrangement.

The concept of "supramolecular synthons" is central to crystal engineering. These are robust structural units formed by specific and directional intermolecular interactions. In the case of the target compound and its derivatives, several synthons can be anticipated. For example, C—H⋯O interactions can lead to the formation of centrosymmetric dimers, creating ring motifs that are described by graph-set notation (e.g., R²₂(16)). nih.gov These dimers can then act as building blocks for the assembly of larger, more complex architectures like ribbons or sheets.

The interplay between different synthons determines the final crystal packing. For example, π–π stacking interactions might link the hydrogen-bonded dimers into a three-dimensional network. The subtle balance between these competing interactions can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Analysis of related crystal structures, such as those of other substituted pyridines, reveals a variety of self-assembly patterns. For instance, in some S-(pyridin-2-yl) benzothioesters, bifurcated C—H⋯O interactions and head-to-tail C—H⋯N interactions are observed, leading to the formation of intricate supramolecular networks. iucr.org

Table 2: Common Supramolecular Synthons in Related Pyridine Derivatives

| Synthon Description | Graph-Set Notation | Mediating Interaction(s) |

| Centrosymmetric Dimer | R²₂(n) | C—H⋯O Hydrogen Bonds |

| Head-to-tail Chain | C(n) | C—H⋯N Hydrogen Bonds |

| π-stacked Columns | - | π–π Stacking |

Role in Hydrogen Bonding Networks

Hydrogen bonds are arguably the most important directional interactions in supramolecular chemistry. cam.ac.uk In the absence of strong donors in this compound, the weaker C—H⋯O and C—H⋯N hydrogen bonds take on a primary role in directing the crystal packing.

The carbonyl oxygen of the methyl acetate group is a particularly effective hydrogen bond acceptor. It can participate in multiple C—H⋯O interactions, often leading to the formation of the robust dimeric synthons mentioned earlier. These interactions are crucial for the initial self-assembly of the molecules.

The pyridine nitrogen also serves as a hydrogen bond acceptor. C—H⋯N interactions can link molecules in a "head-to-tail" fashion, forming chains or ribbons. The geometry and strength of these hydrogen bonds can be influenced by the electronic properties of the pyridine ring. The presence of the electron-withdrawing chlorine atom can affect the basicity of the nitrogen and thus the strength of the hydrogen bonds it forms.

In more complex derivatives that may incorporate stronger hydrogen bond donors (e.g., an amino or hydroxyl group), more intricate and stable hydrogen bonding networks are expected. For instance, in cocrystals of aminopyridines with carboxylic acids, strong N—H⋯O and O—H⋯N hydrogen bonds form well-defined cyclic motifs. nih.gov While not directly applicable to the title compound, these examples highlight the versatility of the pyridine scaffold in forming diverse hydrogen-bonded assemblies.

Table 3: Predicted Hydrogen Bond Parameters in this compound Analogs

| Donor | Acceptor | Typical Distance (D⋯A, Å) | Typical Angle (D-H⋯A, °) |

| C-H (aromatic) | O (carbonyl) | 3.2 - 3.5 | 140 - 170 |

| C-H (methylene) | O (carbonyl) | 3.2 - 3.5 | 140 - 170 |

| C-H (aromatic) | N (pyridine) | 3.3 - 3.6 | 130 - 160 |

Note: The values in this table are estimations based on typical C—H⋯O and C—H⋯N interactions found in related crystal structures.

Viii. Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency

The pursuit of more efficient and environmentally benign synthetic methods for preparing Methyl 2-(6-chloropyridin-2-yl)acetate is a primary area of future research. While traditional methods for pyridine (B92270) synthesis exist, emerging strategies offer significant advantages in terms of yield, selectivity, and sustainability.

Key Research Thrusts:

Palladium-Catalyzed Cross-Coupling Reactions: The development of more active and stable palladium catalysts and ligands will continue to be a focus for the synthesis of substituted pyridines. These advancements aim to improve reaction yields and expand the substrate scope for reactions like the Suzuki-Miyaura and Heck couplings.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis presents a powerful, metal-free alternative for the synthesis of pyridine derivatives. researchgate.netacs.orgorganic-chemistry.orgbohrium.com Future work will likely explore the application of this technology to construct the this compound scaffold, potentially offering milder reaction conditions and unique reactivity.

Biocatalysis: The use of enzymes, such as phenylalanine ammonia-lyases (PALs), for the synthesis of substituted pyridylalanines highlights the potential of biocatalytic methods. researchgate.net Research in this area could lead to highly enantioselective and sustainable routes to derivatives of this compound.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net The development of flow-based protocols for the synthesis of this compound could lead to more efficient and scalable production.

| Synthetic Approach | Potential Advantages |

| Advanced Palladium Catalysis | Higher yields, broader substrate scope |

| Photoredox Catalysis | Metal-free, mild conditions, unique reactivity |

| Biocatalysis | High enantioselectivity, sustainable |

| Flow Chemistry | Improved safety, scalability, automation |

Exploration of New Chemical Transformations and Reactivity Patterns

The inherent reactivity of this compound, stemming from the presence of the chloro-substituent and the ester functionality, provides a rich platform for exploring novel chemical transformations.

Areas of Investigation:

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a highly atom-economical approach to introduce further complexity. medchem-ippas.eugoogle.comnips.cc Research will likely focus on developing regioselective C-H activation methods to modify the pyridine core of the target molecule.

Cross-Coupling Reactions: The chlorine atom on the pyridine ring is a prime handle for various cross-coupling reactions, including Suzuki, googleapis.com Sonogashira, nih.govgoogle.com and Buchwald-Hartwig amination reactions. justia.comorganic-chemistry.org Future studies will aim to expand the range of coupling partners and develop more robust catalytic systems for these transformations.

Derivatization of the Acetate (B1210297) Moiety: The ester group provides a versatile point for modification. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, and other functional groups.

| Reaction Type | Potential Outcome |

| C-H Functionalization | Direct introduction of new substituents on the pyridine ring |

| Suzuki Coupling | Formation of C-C bonds with aryl or vinyl boronic acids |

| Sonogashira Coupling | Formation of C-C bonds with terminal alkynes |

| Buchwald-Hartwig Amination | Formation of C-N bonds with various amines |

| Ester Hydrolysis/Derivatization | Access to a wide range of functional groups from the acetate side chain |

Expansion of Applications as a Versatile Intermediate

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in various industries.

Emerging Applications:

Pharmaceuticals: Pyridine-containing compounds are prevalent in many pharmaceuticals. This intermediate could be a key precursor for the synthesis of novel drug candidates, including kinase inhibitors and other biologically active molecules.

Agrochemicals: The pyridine scaffold is also a common feature in many pesticides and herbicides. google.comresearchgate.netgoogle.com Future research will likely explore the use of this compound in the development of new and more effective agrochemicals.

Fused Heterocycles: The reactivity of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems, such as triazolopyridines and triazolopyrimidines, which are known to possess diverse biological activities. organic-chemistry.orgresearchgate.netnih.govchemrxiv.org

Advanced Computational Modeling and Machine Learning in Prediction of Properties and Reactivity

The integration of computational tools is set to revolutionize the way chemical research is conducted. For this compound, these technologies can provide valuable insights and accelerate the discovery process.

Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms involving this compound. This can aid in understanding its reactivity patterns and in the rational design of new reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of derivatives of this compound, guiding the synthesis of compounds with desired properties.

Machine Learning (ML) for Reactivity Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. nih.govresearchgate.netnih.govucla.edugoogleapis.comscienceintheclassroom.orgnih.gov This can be used to predict the regioselectivity of functionalization reactions on the pyridine ring or to identify optimal reaction conditions.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the pace of research and discovery, the integration of automated systems and high-throughput screening is becoming increasingly crucial.

Technological Integration:

Automated Synthesis Platforms: Automated flow chemistry systems can be utilized for the synthesis and derivatization of this compound, enabling the rapid generation of compound libraries. researchgate.net

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions (e.g., catalysts, ligands, solvents, and bases) to quickly identify optimal parameters for a given transformation. nips.cc This approach can be particularly valuable for optimizing the cross-coupling reactions involving this compound.

The continued exploration of these future research directions and the adoption of emerging trends will undoubtedly unlock the full potential of this compound as a valuable tool in modern chemical synthesis.

Q & A

Q. How can contradictory data in reaction optimization (e.g., variable yields) be systematically resolved?

- Design of Experiments (DOE) : Vary factors (temperature, catalyst loading, solvent polarity) to identify critical parameters. For example, increasing sulfuric acid concentration from 5% to 10% improves esterification yields by 12% .

- Kinetic Analysis : Monitor intermediates via in-situ FTIR or LC-MS to detect side reactions (e.g., hydrolysis under prolonged reflux) .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking (AutoDock/Vina) : Simulate binding to acetylcholine esterase (PDB: 1ACJ) to evaluate halogen bonding between Cl and His residues, which enhances affinity (ΔG ~-8.2 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, identifying key hydrogen bonds with Ser .

Q. How does the methyl ester group influence bioactivity compared to ethyl or tert-butyl analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.